molecular formula C16H23NO2 B5722947 3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B5722947
M. Wt: 261.36 g/mol
InChI Key: FVWKNFHNKCKFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is also known as CP 55,940 and is used in scientific research to understand the effects of cannabinoids on the human body. The compound was first synthesized in the mid-1990s and has since become an important tool for researchers studying the endocannabinoid system.

Mechanism of Action

CP 55,940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. When it binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of a range of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP 55,940 for lab experiments is that it is a highly potent and selective agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on this receptor. However, its potency can also be a limitation, as it can be difficult to control the dosage and avoid unwanted side effects in animal models.

Future Directions

There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system, allowing for more precise control of physiological effects. Another area of interest is the use of synthetic cannabinoids in combination with other drugs or therapies to enhance their effectiveness. Overall, CP 55,940 and other synthetic cannabinoids have the potential to provide valuable insights into the complex workings of the endocannabinoid system and its role in health and disease.

Synthesis Methods

The synthesis of CP 55,940 involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde to form a Grignard reagent. This is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form the intermediate, which is then deprotected with trifluoroacetic acid to give the final product.

Scientific Research Applications

CP 55,940 is used in scientific research to study the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating many physiological processes, including pain, appetite, and mood. The compound is often used as a reference standard in experiments that aim to understand the effects of cannabinoids on the body.

properties

IUPAC Name

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-7-9-15(19-2)14(11-12)17-16(18)10-8-13-5-3-4-6-13/h7,9,11,13H,3-6,8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKNFHNKCKFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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